molecular formula C14H14O4 B11796386 5-(2-Methoxy-5-methylbenzyl)furan-2-carboxylic acid

5-(2-Methoxy-5-methylbenzyl)furan-2-carboxylic acid

Cat. No.: B11796386
M. Wt: 246.26 g/mol
InChI Key: HOESAWRIIOTYEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Methoxy-5-methylbenzyl)furan-2-carboxylic acid is an organic compound with a molecular formula of C14H14O4 and a molecular weight of 246.26 g/mol This compound features a furan ring substituted with a 2-methoxy-5-methylbenzyl group and a carboxylic acid group at the 2-position of the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxy-5-methylbenzyl)furan-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate catalysts, reagents, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxy-5-methylbenzyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or sodium hydride (NaH).

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: The corresponding alcohol derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-(2-Methoxy-5-methylbenzyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial growth by interfering with essential enzymes or cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Methoxy-5-methylbenzyl)furan-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methoxy-5-methylbenzyl group differentiates it from other furan derivatives and may contribute to its specific reactivity and applications.

Properties

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

5-[(2-methoxy-5-methylphenyl)methyl]furan-2-carboxylic acid

InChI

InChI=1S/C14H14O4/c1-9-3-5-12(17-2)10(7-9)8-11-4-6-13(18-11)14(15)16/h3-7H,8H2,1-2H3,(H,15,16)

InChI Key

HOESAWRIIOTYEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)CC2=CC=C(O2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.